molecular formula C17H16N2O3 B3005426 N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-11-4

N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B3005426
CAS No.: 941881-11-4
M. Wt: 296.326
InChI Key: PVPRPXJMOOYRBY-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a furo[3,2-b]pyridine core, which is a fused heterocyclic system, and a methoxybenzyl group attached to the nitrogen atom. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The methoxybenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using suitable amine and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and green chemistry principles can be employed to minimize environmental impact and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)pyridine-2-carboxamide
  • 5-methylfuro[3,2-b]pyridine-2-carboxamide
  • N-(2-methoxybenzyl)-5-methylpyridine-2-carboxamide

Uniqueness

N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the combination of its furo[3,2-b]pyridine core and methoxybenzyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-7-8-15-13(19-11)9-16(22-15)17(20)18-10-12-5-3-4-6-14(12)21-2/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPRPXJMOOYRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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